Ethyl 2-fluoro-2-phenylacetate
Overview
Description
Ethyl 2-fluoro-2-phenylacetate is an organic compound with the molecular formula C10H11FO2. It is an ester derived from 2-fluoro-2-phenylacetic acid and ethanol. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals. Its structure consists of a phenyl ring attached to a fluorinated ethyl acetate moiety, which imparts unique chemical properties.
Mechanism of Action
Mode of Action
It is known that the compound contains a benzylic position, which can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It is known that compounds with a similar structure, such as phenylacetate, are metabolized by bacteria via the phenylacetate catabolic pathway . This pathway involves processes such as CoA thioester formation, shortening of the side chain, and energy-driven ring reduction
Biochemical Analysis
Biochemical Properties
It is known that the compound can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially involve interactions with various enzymes, proteins, and other biomolecules, although specific interactions have not been identified .
Cellular Effects
It has been reported that the compound can be stereoselectively hydrolyzed by cultured cells of several rat cancer cell lines . This suggests that Ethyl 2-fluoro-2-phenylacetate may have some influence on cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the compound can undergo reactions at the benzylic position, which could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound can undergo reactions at the benzylic position, suggesting that it may have some stability and could potentially degrade over time .
Dosage Effects in Animal Models
It is known that the compound can be stereoselectively hydrolyzed by cultured cells of several rat cancer cell lines , suggesting that it may have some biological activity in vivo.
Metabolic Pathways
It is known that the compound can undergo reactions at the benzylic position , suggesting that it may be involved in some metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-fluoro-2-phenylacetate can be synthesized through several methods. One common approach involves the esterification of 2-fluoro-2-phenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps like distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-fluoro-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-fluoro-2-phenylacetic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol, ethyl 2-fluoro-2-phenylethanol, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles like amines or thiols under mild conditions.
Major Products Formed:
Oxidation: 2-fluoro-2-phenylacetic acid.
Reduction: Ethyl 2-fluoro-2-phenylethanol.
Substitution: Derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
Ethyl 2-fluoro-2-phenylacetate has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions, particularly those involving fluorinated substrates.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs with improved bioavailability and stability.
Industry: The compound finds applications in the production of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
Ethyl phenylacetate: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
Methyl 2-fluoro-2-phenylacetate: Similar structure but with a methyl group instead of an ethyl group, leading to variations in physical and chemical properties.
2-fluoro-2-phenylacetic acid: The parent acid of this compound, used in similar applications but with different reactivity due to the absence of the ester group
Uniqueness: this compound is unique due to the presence of both a fluorine atom and an ester group, which confer distinct chemical properties. The fluorine atom enhances the compound’s stability and reactivity, while the ester group allows for versatile chemical transformations. This combination makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
ethyl 2-fluoro-2-phenylacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMFFTZAVJGGTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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